
tert-Butyl 3-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 3-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H22BrN3O2 and its molecular weight is 356.26 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl 3-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate (CAS No. 1065484-36-7) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H22BrN3O2, with a molecular weight of 356.26 g/mol. The compound features a piperidine ring, a bromopyridine moiety, and a tert-butyl ester group, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H22BrN3O2 |
Molecular Weight | 356.26 g/mol |
CAS Number | 1065484-36-7 |
Purity | ≥95% |
Storage Conditions | Sealed in dry, 2-8°C |
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets through its bromopyridine and piperidine components. These interactions may involve binding to various enzymes or receptors, modulating biological pathways critical for therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Inhibitory Activity : It has been investigated as a potential inhibitor for various kinases, including GSK-3β (Glycogen Synthase Kinase 3 beta), known for its role in regulating cell growth and metabolism. In studies, compounds similar to this compound demonstrated IC50 values in the nanomolar range, indicating potent inhibitory effects on kinase activity .
- Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines such as IL-6 and nitric oxide (NO) in microglial cells, suggesting potential applications in treating neuroinflammatory conditions .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Results indicated that at certain concentrations, it did not significantly reduce cell viability, which is crucial for therapeutic applications .
Case Studies
Several studies have explored the pharmacological potential of compounds similar to this compound:
Study on GSK-3β Inhibition
A recent study highlighted a series of compounds incorporating similar structural features that effectively inhibited GSK-3β with IC50 values ranging from 8 nM to over 1000 nM depending on the substituents attached to the core structure . This suggests that modifications to the bromopyridine or piperidine moieties could enhance biological activity.
Evaluation of Anti-inflammatory Properties
In another investigation, compounds were evaluated for their anti-inflammatory properties in BV-2 microglial cells. The results showed significant reductions in NO and IL-6 levels at low concentrations (1 µM), indicating the potential for these compounds in treating neurodegenerative diseases characterized by inflammation .
Properties
IUPAC Name |
tert-butyl 3-[(6-bromopyridin-2-yl)amino]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-9-5-6-11(10-19)17-13-8-4-7-12(16)18-13/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMHZMAHOQXZBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671533 | |
Record name | tert-Butyl 3-[(6-bromopyridin-2-yl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-36-7 | |
Record name | tert-Butyl 3-[(6-bromopyridin-2-yl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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